molecular formula C19H19NO3 B14609280 Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester CAS No. 58422-76-7

Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester

Cat. No.: B14609280
CAS No.: 58422-76-7
M. Wt: 309.4 g/mol
InChI Key: MMZVFPJIJDEWMC-UHFFFAOYSA-N
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Description

Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester is a chemical compound with a complex structure that includes both peroxo and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester typically involves the reaction of ethaneperoxoic acid with 1-cyano-1,4-diphenylbutanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include a controlled temperature range and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester can undergo various chemical reactions, including:

    Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their oxidized forms.

    Reduction: The cyano group can be reduced to primary amines under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce primary amines.

Scientific Research Applications

Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester involves its functional groups:

    Peroxo Group: Acts as an oxidizing agent, transferring oxygen atoms to substrates.

    Cyano Group: Can participate in nucleophilic addition reactions, forming new carbon-nitrogen bonds.

    Ester Group: Undergoes hydrolysis or transesterification, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • Ethaneperoxoic acid, 1-cyano-1-(2-methylphenyl)ethyl ester
  • Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]pentyl ester

Uniqueness

Ethaneperoxoic acid, 1-cyano-1,4-diphenylbutyl ester is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly valuable in synthetic chemistry and materials science, where precise control over chemical reactions is essential.

Properties

CAS No.

58422-76-7

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(1-cyano-1,4-diphenylbutyl) ethaneperoxoate

InChI

InChI=1S/C19H19NO3/c1-16(21)22-23-19(15-20,18-12-6-3-7-13-18)14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13H,8,11,14H2,1H3

InChI Key

MMZVFPJIJDEWMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OOC(CCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Origin of Product

United States

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